molecular formula C16H15BrN4S B12141630 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12141630
M. Wt: 375.3 g/mol
InChI Key: ZOQODVPNYITMPT-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA synthesis and protein function .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine include other triazole derivatives such as:

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C16H15BrN4S

Molecular Weight

375.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4S/c1-11-2-6-13(7-3-11)15-19-20-16(21(15)18)22-10-12-4-8-14(17)9-5-12/h2-9H,10,18H2,1H3

InChI Key

ZOQODVPNYITMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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